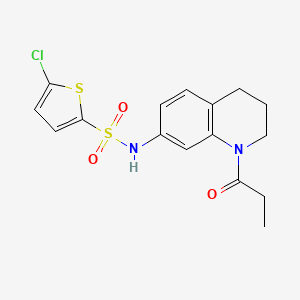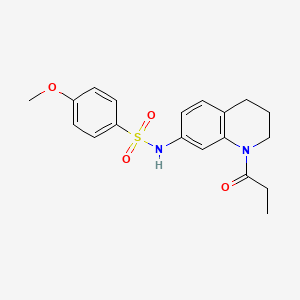
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C19H22N2O4S and a molecular weight of 374.46 . It is also known by the registry number ZINC000017248168 .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES notation: CCC(=O)N1CCCc2cc(NS(=O)(=O)c3ccc(OC)cc3)ccc12 . The InChI representation is: InChI=1/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-13-15(6-11-18(14)21)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound’s solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been studied for its potential use in a wide range of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. Additionally, it has been used to study the interactions between proteins and small molecules, and to study the mechanisms of action of drugs.
Mécanisme D'action
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been studied for its potential mechanism of action. It is believed to interact with proteins in the body, which can affect protein structure and function. This can lead to changes in the physiological and biochemical processes in the body, which can result in changes in drug efficacy. Additionally, this compound has been studied for its potential ability to modulate the activity of enzymes, which can affect the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to modulate the activity of enzymes, which can affect the metabolism of drugs. Additionally, it has been found to interact with proteins in the body, which can affect protein structure and function. This can lead to changes in the biochemical and physiological processes in the body, which can result in changes in drug efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a small molecule, which makes it relatively easy to synthesize and handle. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, one limitation is that it is not as efficient as other compounds at modulating protein activity, which can limit its use in certain types of experiments.
Orientations Futures
There is a wide range of potential future directions for research on 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide. One potential direction is to further study its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be done to study its potential use as a drug delivery system or as a tool to study protein-small molecule interactions. Additionally, further research could be done to study its potential use in drug design and development. Finally, further research could be done to study its potential use in the development of new drugs and treatments.
Méthodes De Synthèse
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can be synthesized from commercially available materials using a two-step reaction sequence. The first step involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 4-methoxybenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide. The second step involves the deprotection of the sulfonamide with aqueous hydrochloric acid, which yields this compound.
Propriétés
IUPAC Name |
4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-6-7-15(13-18(14)21)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRSCNTYLPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


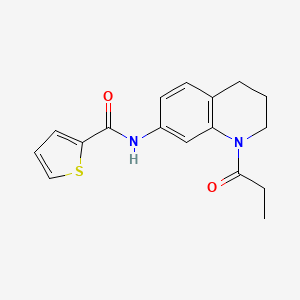
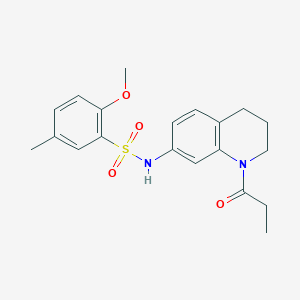
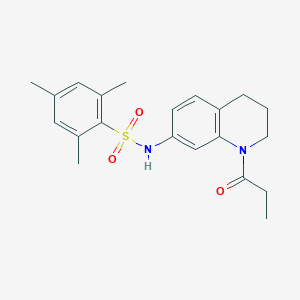


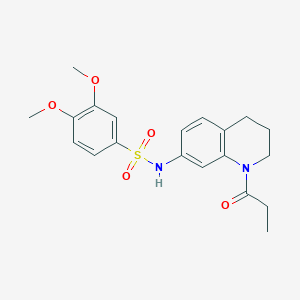

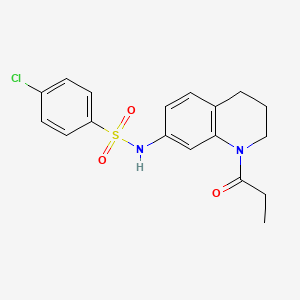
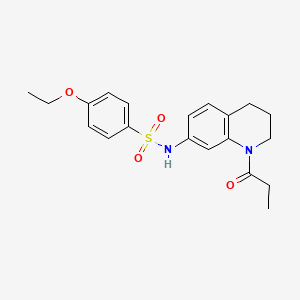


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
